molecular formula C22H19NO6S B11478478 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11478478
M. Wt: 425.5 g/mol
InChI Key: MTCPUMCYZHOIOJ-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the hydroxy, methoxy, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its potential therapeutic effects and mechanisms of action are subjects of ongoing research.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid shares similarities with other thieno[3,2-b]pyridine derivatives, such as:
    • 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxamide
    • 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H19NO6S/c1-28-14-8-12(9-15(29-2)19(14)25)13-10-16(24)23-18-17(11-6-4-3-5-7-11)21(22(26)27)30-20(13)18/h3-9,13,25H,10H2,1-2H3,(H,23,24)(H,26,27)

InChI Key

MTCPUMCYZHOIOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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